![molecular formula C8H14BN3O2 B2797227 [2-(Diethylamino)pyrimidin-5-YL]boronic acid CAS No. 1888409-34-4](/img/structure/B2797227.png)

[2-(Diethylamino)pyrimidin-5-YL]boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

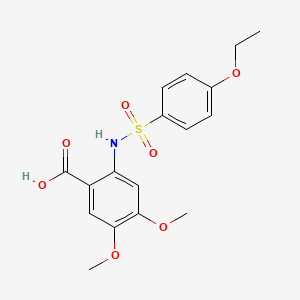

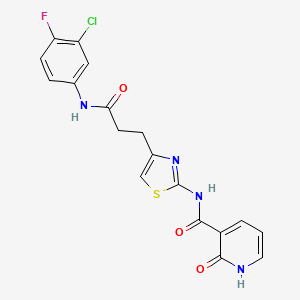

“[2-(Diethylamino)pyrimidin-5-YL]boronic acid” is a chemical compound with the IUPAC name 2-(diethylamino)-5-pyrimidinylboronic acid . It is available in solid form and has a molecular weight of 195.03 . The InChI code for this compound is 1S/C8H14BN3O2/c1-3-12(4-2)8-10-5-7(6-11-8)9(13)14/h5-6,13-14H,3-4H2,1-2H3 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C8H14BN3O2/c1-3-12(4-2)8-10-5-7(6-11-8)9(13)14/h5-6,13-14H,3-4H2,1-2H3 . This indicates that the compound contains carbon ©, hydrogen (H), boron (B), nitrogen (N), and oxygen (O) atoms.Physical and Chemical Properties Analysis

“this compound” is a solid . It has a molecular weight of 195.03 .Applications De Recherche Scientifique

Antioxidant and Biological Activity

Pyrimidine derivatives, including those structurally related to [2-(Diethylamino)pyrimidin-5-YL]boronic acid, have shown a wide range of biological activities. These compounds have demonstrated promising antioxidant, anticancer, antibacterial, and anti-inflammatory activities. Their effectiveness as antioxidants has been particularly highlighted, showing promising results in comparison to known antioxidants like butylated hydroxytoluene, influenced by the alkyl fragment attached to the pyrimidine moiety (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).

Catalysis in Organic Synthesis

Boronic acids and esters, including pyrimidinyl boronic acids, are crucial in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) through palladium-catalyzed Suzuki–Miyaura borylation reactions. These reactions are efficient for preparing various active agents, showcasing the importance of boronic acid derivatives in medicinal chemistry and organic synthesis (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).

Antibacterial Agents

The study of pyrimidine-oxazolidin-2-arylimino hybrids, synthesized through reactions involving boronic acids, has revealed moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings suggest the potential of pyrimidine boronic acid derivatives in developing new antibacterial compounds (Romeo, Chiacchio, Campisi, Monciino, Veltri, Iannazzo, Broggini, & Giofrè, 2018).

Fluorescent and Colorimetric Sensors

A novel chemosensor based on pyrimidine derivatives has been designed for the detection of mercury ions (Hg2+) in aqueous media. This sensor exhibits a significant color change and fluorescence shift upon interaction with Hg2+, highlighting the utility of pyrimidine boronic acid derivatives in environmental monitoring and safety (Goswami, Das, & Maity, 2013).

Safety and Hazards

Propriétés

IUPAC Name |

[2-(diethylamino)pyrimidin-5-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BN3O2/c1-3-12(4-2)8-10-5-7(6-11-8)9(13)14/h5-6,13-14H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIPMXYCVBTHQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)N(CC)CC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2797149.png)

![4-phenoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2797153.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2797154.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2797155.png)

![3-[(4-Nitrobenzoyl)amino]benzoic acid](/img/structure/B2797159.png)

![Tert-butyl 4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B2797162.png)